3-(Fluoromethyl)oxetane-3-carboxylic acid
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Overview
Description
3-(Fluoromethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H7FO3 and a molecular weight of 134.11 g/mol It is characterized by the presence of an oxetane ring, a fluoromethyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the fluoromethyl group and the carboxylic acid functionality. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxetane ring. The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols .
Scientific Research Applications
3-(Fluoromethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, while the oxetane ring provides structural stability. The carboxylic acid functionality allows for interactions with enzymes and other biological molecules, facilitating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-oxetane-3-carboxylic acid: Similar structure but lacks the fluorine atom.
3-(Chloromethyl)oxetane-3-carboxylic acid: Contains a chlorine atom instead of fluorine.
3-(Bromomethyl)oxetane-3-carboxylic acid: Contains a bromine atom instead of fluorine.
Uniqueness
3-(Fluoromethyl)oxetane-3-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-(fluoromethyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIOKGYJAEVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545011-97-9 |
Source
|
Record name | 3-(fluoromethyl)oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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